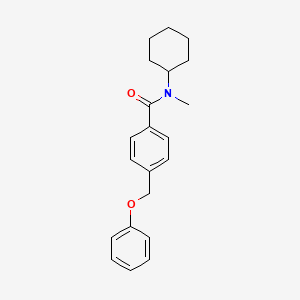![molecular formula C15H13N3O3 B5359210 N-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-2-furamide](/img/structure/B5359210.png)
N-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-2-furamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-2-furamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly known as POMF or Fura-2, and it is a fluorescent dye that is used in many research studies.
Wirkmechanismus
The mechanism of action of POMF involves the binding of calcium ions to the oxadiazole moiety of the compound. This binding causes a conformational change in the molecule, resulting in a shift in its fluorescence emission spectrum. The emission spectrum of POMF is highly sensitive to changes in calcium concentration, making it an ideal calcium indicator.
Biochemical and Physiological Effects:
POMF has been shown to have no significant biochemical or physiological effects on cells or tissues. It is a non-toxic compound that is easily metabolized and excreted from the body. This makes it an ideal tool for studying cellular processes without the risk of altering the normal physiology of the cells.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of using POMF in lab experiments is its high sensitivity and specificity for calcium ions. It can detect changes in calcium concentration at nanomolar levels, making it a highly precise tool for studying calcium signaling pathways. However, one of the limitations of using POMF is its relatively short half-life, which limits its usefulness in long-term studies.
Zukünftige Richtungen
There are many potential future directions for the use of POMF in scientific research. One area of interest is the development of new fluorescent dyes based on the POMF structure, with improved properties such as longer half-life and increased sensitivity. Another potential direction is the use of POMF in combination with other fluorescent dyes to study multiple cellular processes simultaneously. Additionally, POMF could be used to study calcium signaling in vivo, which would provide valuable insights into the role of calcium in various physiological processes.
Synthesemethoden
The synthesis of POMF involves the reaction of N-methyl-N-(3-phenyl-1,2,4-oxadiazol-5-yl)methylamine with furan-2-carboxylic acid chloride. The reaction takes place in the presence of a base, such as triethylamine, and the resulting compound is purified through column chromatography.
Wissenschaftliche Forschungsanwendungen
POMF is widely used in scientific research for its fluorescent properties. It is commonly used as a calcium indicator in cell imaging studies, as it can be excited by UV light and emits green fluorescence upon binding to calcium ions. POMF is also used as a pH indicator in various biological systems, and it can be used to monitor changes in intracellular pH.
Eigenschaften
IUPAC Name |
N-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O3/c1-18(15(19)12-8-5-9-20-12)10-13-16-14(17-21-13)11-6-3-2-4-7-11/h2-9H,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEBGYDYPMRAKHA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=NC(=NO1)C2=CC=CC=C2)C(=O)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>42.5 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49727970 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-[4-(benzyloxy)-3-methoxybenzylidene]-2-cyclohexyl-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5359127.png)
![2-[1-(2,3-dihydro-1H-inden-2-yl)-3-oxo-2-piperazinyl]-N-[2-(2-hydroxyethoxy)ethyl]acetamide](/img/structure/B5359139.png)
![(3S*,5R*)-1-benzyl-5-[(4-methyl-1-piperazinyl)carbonyl]-3-piperidinecarboxylic acid](/img/structure/B5359142.png)
![N-[2-(benzyloxy)-3-methoxybenzyl]-2-propen-1-amine hydrochloride](/img/structure/B5359151.png)

![N-(5-chloro-2-pyridinyl)-2-{[5-(3-methoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5359162.png)

![4-{4-[(4-tert-butylphenyl)sulfonyl]-1-piperazinyl}-4-oxobutanoic acid](/img/structure/B5359191.png)
![4-{1-cyano-2-[2-fluoro-4-(1-piperidinyl)phenyl]vinyl}benzoic acid](/img/structure/B5359198.png)
![N-ethyl-2-{[5-(4-methoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-N-phenylacetamide](/img/structure/B5359205.png)

![2-[7-(1,3-benzothiazol-2-yl)-9-hydroxy-2,3-dihydro-1,4-benzoxazepin-4(5H)-yl]acetamide](/img/structure/B5359221.png)
![7-acetyl-N-[2-(1H-imidazol-2-yl)ethyl]-2-pyridin-4-yl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-amine](/img/structure/B5359224.png)
![4-(4-fluorobenzyl)-3-isopropyl-1-[(3-methylisoxazol-5-yl)acetyl]-1,4-diazepan-5-one](/img/structure/B5359231.png)